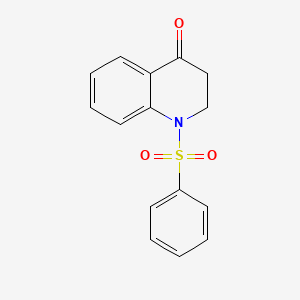![molecular formula C16H12FN3O2 B3071470 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011397-09-3](/img/structure/B3071470.png)
6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Vue d'ensemble
Description
The compound “6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule. It has a molecular formula of C19H18FN3O2 .
Synthesis Analysis
The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters . The target compound can be synthesized from commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reaction and ester hydrolysis .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrazolo[3,4-b]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring. This core is substituted at the 1-position with a cyclopropyl group, at the 4-position with a carboxylic acid group, and at the 6-position with a 4-fluorophenyl group .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Approaches : Research has developed convenient methods for synthesizing similar heterocyclic systems like 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, involving cyclocondensation of various precursors, indicating potential pathways for synthesizing related compounds including 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Yakovenko & Vovk, 2021).
- Versatile Coupling Reactions : A study described a three-component coupling method for synthesizing pyrazolo[3,4-b]pyridines, highlighting the versatility and usefulness of this approach in creating various bicyclic systems, which could be relevant to synthesizing 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Almansa et al., 2008).
Biological and Pharmacological Applications
- Antibacterial Screening : Compounds structurally similar to 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been evaluated for antibacterial activities, with some showing promising results (Maqbool et al., 2014).
- Antitumor and Antimicrobial Activities : Synthesized pyrazolo[3,4-b]pyridine derivatives have been screened for antibacterial and antifungal activities, as well as antitumor activity against specific cell lines (El-Borai et al., 2012).
- Potential in Anticancer Therapy : Organometallic complexes involving pyrazolo[3,4-b]pyridines, akin to the compound , have shown potential as cyclin-dependent kinase (Cdk) inhibitors, indicating possible applications in anticancer therapies (Stepanenko et al., 2011).
Advanced Material and Chemical Research
- X-ray Powder Diffraction Data : Studies involving X-ray powder diffraction data of compounds structurally related to 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid could inform understanding of its crystalline structure and properties (Wang et al., 2017).
Safety and Hazards
Orientations Futures
The future directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Given the biological potential of similar indole derivatives , this compound could have interesting pharmacological properties that are worth exploring.
Mécanisme D'action
Target of Action
Compounds acting via the neurotensin receptor type 2 (nts2) are known to be active in animal models of acute and chronic pain .
Mode of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Organoboron compounds, which are highly valuable building blocks in organic synthesis, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
The stability of boronic esters, which are usually bench stable, easy to purify, and often commercially available, have played a prominent role in chemical transformations .
Result of Action
Indole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
6-cyclopropyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-10-3-5-11(6-4-10)20-15-13(8-18-20)12(16(21)22)7-14(19-15)9-1-2-9/h3-9H,1-2H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHVCQZWQQFMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3071398.png)



![1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071426.png)
![1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071437.png)
![3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071449.png)
![1-(4-Fluorophenyl)-3-methyl-6-(3-pyridyl)pyrazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3071460.png)
![1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071466.png)
![3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071474.png)
![5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071479.png)
![3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071491.png)
